molecular formula C8H3ClF6 B1585896 3,5-Bis(trifluoromethyl)chlorobenzene CAS No. 328-72-3

3,5-Bis(trifluoromethyl)chlorobenzene

Cat. No.: B1585896
CAS No.: 328-72-3
M. Wt: 248.55 g/mol
InChI Key: OXMBWPJFVUPOFO-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)chlorobenzene is a halogenated aromatic compound characterized by the presence of two trifluoromethyl groups and one chlorine atom attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Electrophilic Aromatic Substitution: One common method involves the electrophilic aromatic substitution of benzene with chlorine and trifluoromethyl groups. This process typically requires the use of strong Lewis acids, such as aluminum chloride (AlCl₃), to facilitate the substitution reactions.

  • Direct Halogenation: Another approach is the direct halogenation of 3,5-bis(trifluoromethyl)benzene with chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl₃).

Industrial Production Methods: The industrial production of this compound often involves large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. Continuous flow processes and advanced purification techniques, such as distillation and recrystallization, are employed to achieve the desired product quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines are employed, often in the presence of a base.

Major Products Formed:

  • Oxidation: Trifluoromethylbenzoic acid, trifluoromethylbenzaldehyde.

  • Reduction: 3,5-Bis(trifluoromethyl)aniline.

  • Substitution: 3,5-Bis(trifluoromethyl)phenol, 3,5-bis(trifluoromethyl)benzylamine.

Mechanism of Action

Target of Action

It is known to be used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be organoboron compounds and palladium catalysts involved in this reaction.

Mode of Action

3,5-Bis(trifluoromethyl)chlorobenzene interacts with its targets in the context of the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic synthesis

Biochemical Pathways

The biochemical pathways affected by this compound are related to the Suzuki–Miyaura cross-coupling reaction . This reaction is a key process in synthetic chemistry, allowing for the formation of carbon–carbon bonds, which are fundamental in the synthesis of many chemical compounds . The downstream effects of this pathway could include the synthesis of a wide range of organic compounds.

Result of Action

Given its use in the suzuki–miyaura cross-coupling reaction , it can be inferred that it plays a role in the formation of carbon–carbon bonds, which are fundamental in the synthesis of many chemical compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction in which it is used is known to be sensitive to the presence of water and oxygen.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:
3,5-Bis(trifluoromethyl)chlorobenzene serves as an important building block in organic synthesis. It has been utilized in the preparation of various derivatives, such as amides and nitriles. For instance, it has been used to synthesize N-(3,5-bis(trifluoromethyl)benzyl)stearamide through a direct amidation reaction, showcasing its utility in creating eco-friendly synthetic pathways with minimal by-products .

2. Material Science:
Due to its unique chemical structure, this compound is explored for applications in materials science, particularly in the development of polymeric materials with enhanced thermal stability and chemical resistance. The trifluoromethyl groups contribute to the hydrophobicity and overall stability of the resulting materials.

3. Pharmaceutical Chemistry:
The compound is also investigated for its potential applications in pharmaceutical chemistry. Its derivatives have been studied for biological activities, including antimicrobial and anti-inflammatory properties. The presence of trifluoromethyl groups often enhances the biological activity of organic compounds .

Case Studies

Case Study 1: Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide
A study reported the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide from stearic acid and 3,5-bis(trifluoromethyl)benzylamine under solvent-free conditions. The reaction was performed at elevated temperatures (140°C), yielding a product with moderate efficiency (41%) but demonstrating eco-friendly characteristics due to the absence of harmful solvents .

Case Study 2: Development of Fluorinated Polymers
Research has focused on incorporating this compound into polymer matrices to enhance thermal stability and chemical resistance. These polymers are being evaluated for applications in coatings and electronic materials where durability is critical .

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)aniline: Similar structure but with an amino group instead of chlorine.

  • 3,5-Dichlorobenzene: Contains two chlorine atoms but lacks trifluoromethyl groups.

  • 2,4,6-Trichlorotoluene: Contains chlorine atoms and a methyl group.

Uniqueness: 3,5-Bis(trifluoromethyl)chlorobenzene stands out due to the presence of both trifluoromethyl and chlorine groups, which impart unique chemical and physical properties compared to its similar compounds. These properties make it particularly useful in specialized applications where high reactivity and stability are required.

Biological Activity

3,5-Bis(trifluoromethyl)chlorobenzene is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features, particularly the presence of trifluoromethyl groups. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features two trifluoromethyl groups attached to a benzene ring along with a chlorine substituent. This configuration enhances its lipophilicity and metabolic stability, making it a valuable candidate for various biological studies.

The biological activity of this compound is attributed to its interaction with various molecular targets. The trifluoromethyl groups increase the compound's lipophilicity, facilitating better membrane penetration and interaction with cellular components. The chlorine atom can also participate in electrophilic aromatic substitution reactions, potentially influencing the compound's reactivity with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for this compound have shown promising results:

Compound MIC (µM) Target Bacteria
This compound0.16–0.68MRSA
Other derivatives with similar structure2.4–11.5Various bacteria

These findings suggest that compounds with trifluoromethyl substitutions can significantly enhance antimicrobial activity compared to traditional antibiotics .

Anti-inflammatory and Anticancer Potential

Preliminary studies have indicated that this compound may possess anti-inflammatory and anticancer properties. Its ability to modulate inflammatory pathways and inhibit cancer cell proliferation is currently under investigation. The presence of trifluoromethyl groups is thought to contribute to these effects by enhancing the compound's pharmacological profile.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various substituted phenyl compounds demonstrated that those containing the trifluoromethyl group exhibited superior antibacterial activity against MRSA isolates compared to standard treatments. The study utilized time-kill assays to evaluate the dynamics of bacterial inhibition over time .
  • Pharmacophore Mapping : Research involving consensus-based pharmacophore mapping has identified key interactions between this compound and bacterial targets, elucidating its potential mechanisms of action against resistant strains .

Synthesis Methods

The synthesis of this compound typically involves several methods:

  • Direct Halogenation : Chlorination of 3,5-bis(trifluoromethyl)benzene using chlorine gas or chlorinating agents under controlled conditions.
  • Palladium-Catalyzed Reactions : Utilization of palladium catalysts in coupling reactions to introduce chlorinated functionalities while maintaining high yields.

Properties

IUPAC Name

1-chloro-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF6/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMBWPJFVUPOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377714
Record name 3,5-Bis(trifluoromethyl)chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328-72-3
Record name 1-Chloro-3,5-bis(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(trifluoromethyl)chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

130 parts of chlorosulfonic acid are introduced, at room temperature, into a reaction vessel, and 42.8 parts of 1,3-bis-(trifluoromethyl)-benzene and 2 parts of iodine are added. The suspension is cooled to 0° and 30 parts of chlorine are introduced in the course of 5 hours at 0° to 5°. The suspension is then poured out onto ice and the organic phase is separated from the aqueous phase. The organic phase is washed neutral with ice-cold water and is dried over calcined sodium sulfate. 38 parts of 5-chloro-1,3-bis-(trifluoromethyl)-benzene, of boiling point 111° to 112°, are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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